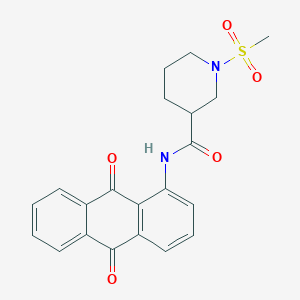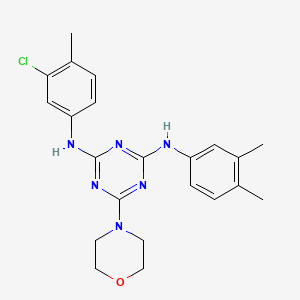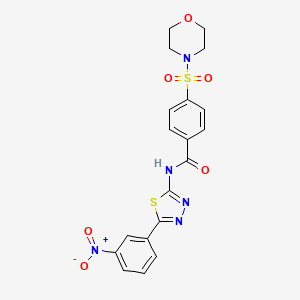
4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that features a morpholine ring, a sulfonyl group, a nitrophenyl group, and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. One common route includes the reaction of morpholine with a sulfonyl chloride derivative to form the morpholinosulfonyl intermediate. This intermediate is then reacted with a nitrophenyl-thiadiazole derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. Large-scale synthesis would also require efficient purification techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the sulfonyl position.
Scientific Research Applications
4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The nitrophenyl and thiadiazole groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-nitrophenylsulfonyl)morpholine
- 4-(4-chloro-3-nitrobenzenesulfonyl)morpholine
- 4-(2-chloro-5-nitrobenzenesulfonyl)morpholine
Uniqueness
4-(morpholinosulfonyl)-N-(5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a morpholine ring and a thiadiazole ring in the same molecule is relatively rare and may offer unique interactions with biological targets or materials.
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O6S2/c25-17(13-4-6-16(7-5-13)32(28,29)23-8-10-30-11-9-23)20-19-22-21-18(31-19)14-2-1-3-15(12-14)24(26)27/h1-7,12H,8-11H2,(H,20,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQOQPIAAQUSRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
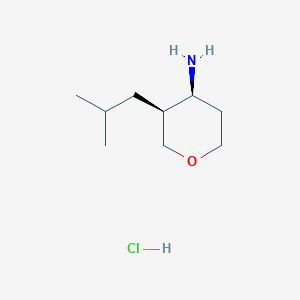
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2697960.png)
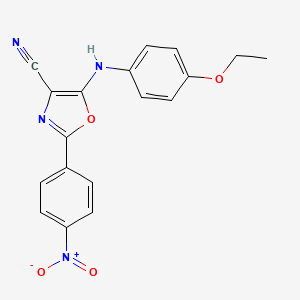

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-isopropylurea](/img/structure/B2697965.png)
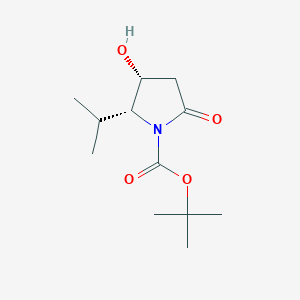
![tert-Butyl (9-amino-3-oxabicyclo[3.3.1]nonan-7-yl)carbamate](/img/structure/B2697968.png)
![6-({[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2697969.png)
![1-cyclopropanecarbonyl-4-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine](/img/structure/B2697971.png)
![6-(3-Nitrophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2697973.png)
![1-[(5-Bromo-2-methoxyphenyl)methyl]piperidin-3-ol](/img/structure/B2697975.png)
![3-[1-(3-chloro-4-methoxybenzenesulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2697976.png)
